2-Methanesulfonyl-4-methoxyaniline
Description
Significance of Functionalized Anilines as Building Blocks in Chemical Research
Functionalized anilines are aromatic compounds featuring an amino group attached to a benzene (B151609) ring that bears additional substituents. These molecules are of paramount importance in organic chemistry due to their versatile reactivity and widespread presence in biologically active compounds and materials. uantwerpen.be They serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. uantwerpen.bemdpi.com The amino group can act as a nucleophile or be transformed into a diazonium salt, opening up a vast array of synthetic possibilities. Furthermore, the substituents on the aromatic ring can modulate the electronic properties and reactivity of the molecule, allowing for fine-tuning of its chemical behavior. chemistrysteps.combohrium.com The development of efficient methods for the synthesis and functionalization of anilines is therefore a key area of research in organic chemistry. uantwerpen.bersc.orgnih.gov
Contextualization of 2-Methanesulfonyl-4-methoxyaniline within Specialized Aromatic Scaffolds
This compound is a specialized aromatic amine that possesses a unique combination of functional groups. Its structure, featuring a methanesulfonyl group and a methoxy (B1213986) group on the aniline (B41778) core, imparts distinct chemical properties that make it a valuable tool in specialized synthetic applications.
Structural Features Imparting Unique Reactivity and Synthetic Utility
The reactivity of this compound is governed by the interplay of its three functional groups: the amino group, the methanesulfonyl group, and the methoxy group.
Amino Group: The amino group (-NH2) is an activating, ortho-, para-directing group in electrophilic aromatic substitution reactions. However, its basicity is significantly influenced by the other substituents.
Methanesulfonyl Group: The methanesulfonyl group (-SO2CH3) is a strong electron-withdrawing group. doubtnut.com Its presence at the ortho position to the amino group decreases the electron density on the nitrogen atom, thereby reducing the basicity of the aniline. chemistrysteps.comdoubtnut.com This deactivating effect also makes the aromatic ring less susceptible to electrophilic attack.
Methoxy Group: The methoxy group (-OCH3) at the para position is an electron-donating group. bohrium.com It increases the electron density of the aromatic ring, counteracting the effect of the methanesulfonyl group to some extent. In electrophilic substitution reactions, the more activating group generally directs the substitution. doubtnut.com
This unique electronic arrangement leads to a nuanced reactivity profile, allowing for selective transformations that might not be possible with simpler anilines.
Interdisciplinary Relevance in Academic Chemical Exploration
The structural motifs present in this compound suggest its potential utility in various interdisciplinary fields. Sulfonamide-containing aromatic amines are being investigated as potential anticancer agents. aacrjournals.org The sulfonyl group is a key feature in many biologically active molecules. nih.govresearchgate.net Furthermore, aromatic amines are integral to the development of advanced materials, including polymers and dyes. uantwerpen.bekpfu.ru The specific substitution pattern of this compound could lead to novel properties in these areas.
Scope and Research Objectives for Comprehensive Investigation of this compound
A comprehensive investigation of this compound would aim to fully elucidate its chemical properties and explore its potential applications. Key research objectives could include:
Development of Efficient Synthetic Routes: While the synthesis of related compounds has been described, developing a high-yielding and scalable synthesis for this compound is a primary objective. patsnap.com This could involve the reduction of a corresponding nitro compound, such as 2-methoxy-4-nitroaniline, followed by sulfonation. wikipedia.org
Systematic Study of Reactivity: A thorough investigation of its reactivity in various organic transformations would provide a deeper understanding of its synthetic utility. This would include studying its behavior in electrophilic substitution, nucleophilic substitution, and metal-catalyzed cross-coupling reactions. nih.gov
Exploration of Biological Activity: Given the prevalence of sulfonamides in medicinal chemistry, screening this compound and its derivatives for various biological activities would be a significant research direction. aacrjournals.org
Investigation of Material Properties: The unique electronic structure of this compound suggests its potential use in the design of novel organic materials with interesting optical or electronic properties.
Data for this compound and Related Compounds
| Property | Value |
| Compound Name | This compound |
| Molecular Formula | C8H11NO3S |
| Molecular Weight | 201.24 g/mol |
| Predicted XlogP | 0.5 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 3 |
Table 1: Predicted Physicochemical Properties of this compound. Data sourced from PubChem. uni.lu
| Compound Name | CAS Number | Molecular Formula | Melting Point (°C) | Boiling Point (°C) |
| p-Anisidine | 104-94-9 | C7H9NO | 56-59 | 240-243 |
| 2-Methoxy-4-nitroaniline | 97-52-9 | C7H8N2O3 | 140-142 | - |
| 4-Methoxy-2-methylaniline | 102-50-1 | C8H11NO | - | - |
Table 2: Properties of Structurally Related Anilines. Data sourced from various chemical suppliers and databases. wikipedia.orgsigmaaldrich.comwikipedia.org
Structure
3D Structure
Properties
IUPAC Name |
4-methoxy-2-methylsulfonylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3S/c1-12-6-3-4-7(9)8(5-6)13(2,10)11/h3-5H,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGEZZTBSMVMJQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 Methanesulfonyl 4 Methoxyaniline
Retrosynthetic Analysis and Strategic Precursors
Retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials through a series of imaginary bond cleavages known as disconnections. ias.ac.in This process helps in devising a logical and efficient synthetic plan.
Disconnection Approaches for the Aromatic Core
The core structure of 2-Methanesulfonyl-4-methoxyaniline presents several opportunities for disconnection. A primary strategy involves disconnecting the C-N and C-S bonds, suggesting precursors such as a di-substituted benzene (B151609) ring that can be later functionalized with the amine and sulfonyl groups. lkouniv.ac.in
Another key disconnection is at the C-S bond of the sulfonyl group, leading back to a substituted aniline (B41778) and a sulfonylating agent. This is a common and often practical approach. ox.ac.uk Similarly, disconnection of the C-O bond of the methoxy (B1213986) group can be considered, although this is generally a less favored strategy due to the robustness of the methoxy group.
Functional group interconversion (FGI) is also a critical aspect of the retrosynthetic analysis. lkouniv.ac.in For instance, the amino group can be envisioned as arising from the reduction of a nitro group. This opens up alternative synthetic pathways starting from nitroaromatic compounds, which are often readily available. lkouniv.ac.in
| Disconnection | Precursor 1 | Precursor 2 | Rationale |
| C-N Bond | 2-Methanesulfonyl-4-methoxy-halobenzene | Ammonia (B1221849) or an ammonia equivalent | Nucleophilic aromatic substitution or metal-catalyzed amination. |
| C-S Bond | 4-Methoxyaniline derivative | Methanesulfonyl chloride | Electrophilic sulfonylation of an activated aromatic ring. |
| FGI (Amine) | 2-Methanesulfonyl-4-methoxy-nitrobenzene | Reducing agent (e.g., H₂, Pd/C) | Reduction of a nitro group is a high-yielding and common transformation. |
| C-O Bond | 2-Methanesulfonyl-4-hydroxyaniline | Methylating agent | Williamson ether synthesis or other methylation methods. |
Selective Introduction of the Sulfonyl and Methoxy Functional Groups
The regioselective introduction of the sulfonyl and methoxy groups onto the aniline core is paramount for a successful synthesis. The directing effects of the substituents on the aromatic ring play a crucial role in determining the outcome of electrophilic aromatic substitution reactions.
The methoxy group is an ortho-, para-directing activator, while the amino group is also a strong ortho-, para-director. Conversely, the sulfonyl group is a meta-directing deactivator. The order of introduction of these functional groups is therefore a key strategic decision.
For instance, starting with 4-methoxyaniline, direct sulfonylation would likely lead to substitution at the ortho position to the activating methoxy group and meta to the amino group, which is the desired regiochemistry. However, the strong activation by the amino group can lead to side reactions. Therefore, protection of the amino group, for example as an acetanilide, is often employed to control the reactivity and ensure regioselectivity.
Classical and Established Synthetic Routes
Established synthetic routes to this compound often rely on multi-step sequences involving classical organic reactions.
Regioselective Functionalization of Aniline Derivatives
The functionalization of aniline derivatives is a cornerstone of aromatic chemistry. The regioselectivity of these reactions is governed by the electronic properties of the substituents already present on the ring. nih.gov For the synthesis of this compound, starting from a substituted aniline allows for a convergent approach.
One common strategy begins with 4-methoxyaniline. To achieve the desired 2-sulfonylation, the strong activating and ortho, para-directing effect of the amino group must be considered. Direct sulfonylation can be challenging due to potential side reactions and lack of selectivity. A common tactic is to protect the aniline as an amide (e.g., acetanilide) to moderate its activating effect and direct the sulfonyl group to the desired position.
Preparation via Sulfonylation and Subsequent Amination/Methoxylation Strategies
An alternative and widely used approach involves the sequential introduction of the functional groups onto a simpler benzene precursor.
A prominent route starts with the nitration of a suitable precursor, followed by sulfonylation, and finally reduction of the nitro group to an amine. For example, starting with 2-chloroanisole, nitration at the 4-position followed by nucleophilic aromatic substitution of the chloride with a sulfinate salt, and subsequent reduction of the nitro group would yield the target molecule.
Another pathway involves the sulfonylation of an aniline derivative, followed by other functional group manipulations. For instance, 4-methoxyaniline can be sulfonylated. However, controlling the regioselectivity to obtain the 2-sulfonyl derivative is a key challenge that often requires specific reaction conditions or protecting group strategies.
A documented synthesis involves the catalytic hydrogenation of 2-methoxy-4-(methylsulfonyl)-1-nitrobenzene (B3119647) using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, which reportedly gives a 92% yield. This highlights the efficiency of the nitro group reduction as a final step.
| Starting Material | Key Steps | Reagents | Advantages/Disadvantages |
| 4-Methoxyaniline | 1. Acetylation2. Sulfonylation3. Hydrolysis | 1. Acetic anhydride2. Methanesulfonyl chloride3. Acid/Base | Good control of regioselectivity. Multi-step process. |
| 2-Methoxy-4-(methylsulfonyl)-1-nitrobenzene | Reduction of nitro group | H₂, Pd/C | High yield for the final step. Requires synthesis of the nitro precursor. |
| 2-Nitroaniline | 1. Sulfonylation2. Methoxylation (via diazotization)3. Reduction | 1. Methanesulfonyl chloride2. NaNO₂, H₂SO₄, MeOH3. Fe, HCl | Versatile but can be lengthy and involve harsh conditions. |
Modern and Advanced Synthetic Approaches
Recent advances in organic synthesis have provided new tools for the construction of substituted anilines. These methods often offer improved efficiency, milder reaction conditions, and greater functional group tolerance.
For the synthesis of this compound, modern cross-coupling reactions could be employed. For example, a palladium-catalyzed amination (Buchwald-Hartwig amination) of a pre-functionalized aromatic ring, such as 2-bromo-5-methoxyanisole, with an ammonia equivalent could be a viable route. Similarly, a palladium-catalyzed sulfonylation of an aryl halide or triflate could be used to introduce the methanesulfonyl group.
Photoredox catalysis has also emerged as a powerful tool for C-H functionalization. researchgate.net A direct C-H sulfonylation of 4-methoxyaniline using a suitable sulfonylating agent under photoredox conditions could potentially offer a more atom-economical and direct route to the target molecule, avoiding the need for pre-functionalized starting materials.
Catalytic Methods for Efficient Functionalization
Catalysis is central to the efficient synthesis of complex molecules like this compound. Both metal-based and non-metal-based catalytic systems offer distinct advantages in constructing the target aniline derivative. A common synthetic route involves the catalytic hydrogenation of 2-methoxy-4-(methylsulfonyl)-1-nitrobenzene, often using a Palladium-on-carbon (Pd/C) catalyst under a hydrogen atmosphere, to afford the final product in high yield (e.g., 92%).
Transition Metal-Catalyzed Cross-Coupling Strategies
Transition metal catalysis, particularly with palladium, is a powerful tool for forming the carbon-nitrogen (C-N) and carbon-sulfur (C-S) bonds inherent to the structure of this compound and its precursors. Cross-coupling reactions allow for the modular assembly of the molecule from simpler fragments.
Key cross-coupling reactions applicable to this synthesis include:
Buchwald-Hartwig Amination: This reaction is highly effective for forming C-N bonds. A potential strategy could involve coupling an aryl halide or sulfonate (e.g., a derivative of 2-bromo-1-methoxy-5-(methylsulfonyl)benzene) with an ammonia equivalent. The compound this compound itself is a valuable intermediate used in subsequent Buchwald-Hartwig couplings to create more complex molecules, such as inhibitors for vascular endothelial growth factor receptor 2 (VEGFR2). The choice of an electron-donating and bulky N-heterocyclic carbene (NHC) ligand for the palladium catalyst can be crucial, especially when dealing with less reactive starting materials like aryl sulfides. kyoto-u.ac.jp
Suzuki-Miyaura Coupling: Primarily used for C-C bond formation, this reaction could be employed to build the carbon skeleton of a precursor before the introduction of the amine and sulfonyl groups. For instance, an arylboronic acid could be coupled with a halogenated methoxybenzene derivative.
Sonogashira Coupling: This reaction forms C-C triple bonds and can be used to introduce functionalities that are later converted to the desired groups. For example, a Sonogashira reaction on a protected iodoaniline derivative can introduce an alkyne, which can then be further manipulated.
The table below summarizes these key transition metal-catalyzed reactions and their potential application in synthesizing precursors for this compound.
| Reaction Name | Bond Formed | Typical Catalyst/Ligand | Potential Application in Synthesis |
| Buchwald-Hartwig Amination | Aryl C-N | Pd(OAc)₂, Pd₂(dba)₃ / BINAP, CyPFtBu | Direct amination of an aryl halide/sulfonate precursor. nih.gov |
| Suzuki-Miyaura Coupling | Aryl C-C | Pd(PPh₃)₄, PdCl₂(dppf) | Assembly of the substituted benzene ring precursor. |
| Sonogashira Coupling | Aryl C-C (alkyne) | PdCl₂(PPh₃)₂, CuI | Introduction of a functional handle for further transformation. |
Organocatalytic and Biocatalytic Pathways
While transition metals are dominant, organocatalytic and biocatalytic methods are emerging as powerful, green alternatives for specific transformations relevant to the synthesis of this compound.
Organocatalysis: This field uses small organic molecules to catalyze reactions. For the synthesis of the sulfone group, 2,2,2-trifluoroacetophenone (B138007) has been identified as an effective organocatalyst for the oxidation of sulfides to sulfones using hydrogen peroxide (H₂O₂) as a green oxidant. organic-chemistry.orgresearchgate.net This approach avoids the use of metal catalysts and offers high selectivity. organic-chemistry.orgresearchgate.net Additionally, α-amido sulfones, which are structurally related to the target molecule's precursors, are used in organocatalytic asymmetric reactions to produce chiral nitrogen-containing compounds. nih.gov
Biocatalysis: The use of enzymes offers high selectivity and mild reaction conditions.
Sulfone Formation: Certain fungal strains, such as Aspergillus ochraceus and Penicillium funiculosum, have demonstrated the ability to oxidize sulfides directly to their corresponding sulfones in high yields. researchgate.net In some cases, anaerobic bioconversion using sulfate-reducing bacteria can transform sulfones into sulfides. nih.gov
Amine Formation: Amine dehydrogenases (AmDHs) are a class of enzymes that can catalyze the reductive amination of ketones to form chiral amines with excellent efficiency and atom economy. rsc.orgnih.gov This could be applied to a ketone precursor of this compound. Furthermore, multi-enzyme biocatalytic networks have been designed for the quantitative and stereospecific amination of alcohols, converting them first to a ketone intermediate and then to the final amine. rsc.orguniovi.es
Green Chemistry Principles in Synthesis Design
The application of green chemistry principles aims to create more sustainable and environmentally benign chemical processes. This involves the careful selection of solvents, minimizing waste, and maximizing the incorporation of starting materials into the final product.
Solvent-Free and Alternative Reaction Media Approaches
Reducing or eliminating the use of hazardous organic solvents is a key goal of green chemistry.
Solvent-Free (Neat) Reactions: Many reactions can be performed without a solvent, often accelerated by microwave irradiation. cem.com For instance, the synthesis of aromatic sulfones from arylsulfonyl chlorides and aromatic compounds has been achieved under solvent-free Friedel-Crafts conditions. researchgate.netniscpr.res.in The oxidation of sulfides to sulfones using a 30% aqueous solution of H₂O₂ can also be performed effectively under solvent- and catalyst-free conditions at elevated temperatures. researchgate.net
Alternative Solvents: When a solvent is necessary, greener alternatives like water, supercritical fluids, or ionic liquids are preferred. Dimethyl sulfoxide (B87167) (DMSO) has been used as a green oxidant and solvent in some highly atom-economical reactions involving anilines. rsc.org High hydrostatic pressure (HHP) is another emerging technique that can activate chemical reactions, often in aqueous systems, and is well-suited for industrial-scale green synthesis. rsc.org
Atom-Economical and Waste-Minimizing Processes
Atom economy is a measure of how efficiently a chemical process converts reactants into the desired product. Processes with high atom economy generate minimal waste.
Catalytic Hydrogenation: The synthesis of anilines via the hydrogenation of nitroarenes is a classic example of an atom-economical reaction. researchgate.net The synthesis of this compound from its nitro precursor using a Pd/C catalyst is a highly efficient process where the main byproduct is water.
Hydrogen-Borrowing Reactions: These reactions, often catalyzed by iridium or ruthenium complexes, are highly atom-economical for synthesizing complex amines and heterocycles from simpler starting materials like anilines and diols, producing only water and dihydrogen as byproducts. nih.gov
Waste Minimization: The choice of reagents can significantly impact waste production. For example, using H₂O₂ as an oxidant for sulfide-to-sulfone conversion is preferable to traditional methods that use stoichiometric, heavy-metal-based oxidants, as H₂O₂'s only byproduct is water. organic-chemistry.org Similarly, biocatalytic reductive amination using amine dehydrogenases can utilize ammonium (B1175870) formate (B1220265) as both the nitrogen source and the source of reducing equivalents, with inorganic carbonate as the sole byproduct, making it a highly atom-efficient process. nih.gov
Optimization of Reaction Conditions and Process Development
To move a synthesis from the laboratory to an industrial scale, rigorous optimization of reaction conditions is essential to maximize yield, purity, and cost-effectiveness while ensuring safety and scalability. For catalytic processes like the transition metal-catalyzed cross-couplings used to synthesize aniline derivatives, several parameters are critical.
A systematic approach to optimization often involves screening various components of the reaction system. For a palladium-catalyzed amination, such as a Buchwald-Hartwig reaction, key variables include the palladium source, the phosphine (B1218219) ligand, the base, the solvent, and the temperature. nih.govresearchgate.net The choice of ligand is particularly crucial, as it influences the catalyst's activity and stability; bulky, electron-rich ligands are often required for challenging transformations. kyoto-u.ac.jp
The following table illustrates typical parameters that are varied during the optimization of a palladium-catalyzed amination reaction.
| Parameter | Variables Screened | Rationale for Optimization |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Pd-PEPPSI-IPr, SingaCycle™ | Different precursors have varying stability and ease of activation to the active Pd(0) species. kyoto-u.ac.jp |
| Ligand | PPh₃, BINAP, DPEPhos, Josiphos (e.g., CyPFtBu) | The ligand's steric and electronic properties dictate catalytic activity, substrate scope, and reaction rate. nih.gov |
| Base | K₂CO₃, Cs₂CO₃, NaOt-Bu, KHMDS | The base strength and solubility affect the rate of deprotonation of the amine and the overall catalytic cycle. |
| Solvent | Dioxane, Toluene, THF, t-BuOH | Solvent polarity and coordinating ability can influence catalyst solubility, stability, and reactivity. |
| Temperature | Room Temperature to >100 °C | Higher temperatures can increase reaction rates but may also lead to catalyst decomposition or side reactions. |
| Concentration | 0.1 M to >1.0 M | Higher concentrations can accelerate bimolecular reactions but may cause solubility or mixing issues. kyoto-u.ac.jp |
For process development, overcoming practical challenges is also key. For example, in continuous-flow systems, the precipitation of inorganic salts can cause clogging. Innovative solutions, such as using acoustic irradiation to maintain a homogenous slurry, have been developed to enable robust and efficient flow-based amination reactions. rsc.org
Parametric Studies for Yield and Selectivity Enhancement
The synthesis of this compound, a key intermediate in the production of dyes, pharmaceuticals, and agrochemicals, necessitates precise control over reaction parameters to maximize yield and ensure high selectivity. Research into the synthetic pathways has highlighted several critical factors that influence the efficiency of the reaction.
One of the primary considerations is the regioselectivity of the sulfonation reaction. When starting with 2-methoxyaniline derivatives, the sulfonation tends to occur preferentially at the 4-position relative to the methoxy group. This is due to the electronic directing effects of the substituents on the aniline ring, which facilitates a regioselective synthesis.
A specific high-yield synthetic route involves the catalytic hydrogenation of 2-methoxy-4-(methylsulfonyl)-1-nitrobenzene. Using a Palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere, this method has been reported to achieve a yield of 92%.
Detailed findings from parametric studies are summarized in the table below:
| Parameter | Effect on Yield and Selectivity | Research Findings |
| Reaction Temperature | Control is critical to maximize yield and minimize by-products. | Optimal temperature ranges can significantly influence the rate of reaction and the formation of impurities. |
| Reagent Concentration | The concentration of the sulfonating agent (e.g., sulfuric acid) must be carefully controlled. | Higher concentrations may lead to over-sulfonation or degradation of the starting material. |
| Reaction Time | Directly impacts the conversion of starting material and the formation of by-products. | Optimization is required to ensure complete reaction without promoting side reactions. |
| Protecting Groups | Acylation of the amino group improves yield and purity by preventing side reactions. | This strategy enhances the selectivity of the sulfonation step. |
| Catalyst | In hydrogenation routes, the choice of catalyst (e.g., Pd/C) is vital for high efficiency. | Catalytic hydrogenation has been shown to produce high yields. |
Considerations for Scalable Laboratory Synthesis
The industrial importance of this compound drives the need for efficient and scalable laboratory synthesis methods. Several factors must be considered when transitioning from a small-scale laboratory procedure to a larger-scale production.
The choice of the synthetic route is a primary consideration. A multi-step synthesis, such as one involving nitration, followed by reduction, and then sulfonation/methylation, can offer high regioselectivity but requires meticulous control at each stage. In contrast, a more direct approach using a sulfonyl chloride reaction might offer a shorter pathway. The scalability of each route depends on factors such as the availability and cost of starting materials, the safety of the reagents and reaction conditions, and the ease of purification of the final product.
For any scalable process, a thorough understanding of the reaction thermodynamics and kinetics is essential to ensure safe and efficient operation. This includes managing heat generation, especially in exothermic steps, and optimizing mixing to ensure homogeneity. The choice of solvents is also critical, with a preference for those that are effective, safe, and environmentally benign.
A comparison of potential synthetic routes for scalable synthesis is outlined below:
| Synthetic Route | Advantages | Disadvantages | Key Considerations for Scalability |
| Nitration → Reduction → Sulfonation/Methylation | High regioselectivity; well-established chemistry. | Multi-step process; requires careful control of reaction conditions at each stage. | Management of multiple reaction steps, intermediate purification, and overall process efficiency. |
| Direct Sulfonyl Chloride Reaction | Potentially fewer steps than the nitration route. | May require specific catalysts or reaction conditions to achieve high selectivity. | Availability and cost of the sulfonyl chloride reagent, and control of the reaction to avoid side products. |
| Catalytic Hydrogenation of Nitro Precursor | High reported yield (92%). | Requires handling of hydrogen gas and a suitable catalyst; potential for catalyst poisoning. | High-pressure reactor design, safe handling of hydrogen, and catalyst cost and recovery. |
Ultimately, the development of a scalable synthesis for this compound involves a balance of chemical efficiency, operational safety, economic viability, and environmental impact.
Chemical Reactivity and Mechanistic Investigations of 2 Methanesulfonyl 4 Methoxyaniline
Electrophilic Aromatic Substitution Reactions on the Aromatic Ring
The aromatic ring of 2-Methanesulfonyl-4-methoxyaniline is the primary site for electrophilic attack. The rate and regiochemical outcome of these reactions are a direct consequence of the combined electronic and steric effects of the substituents.
The regioselectivity of electrophilic aromatic substitution (EAS) on the this compound ring is governed by the powerful activating and directing effects of the amino and methoxy (B1213986) groups, which generally override the influence of the deactivating sulfonyl group.
Amino Group (-NH₂): As a potent activating group, the amino functionality strongly directs incoming electrophiles to the positions ortho and para to itself. In this molecule, the para position is occupied by the methoxy group, and one ortho position is blocked by the methanesulfonyl group. This leaves the C6 position as the primary site directed by the amino group.
Methoxy Group (-OCH₃): The methoxy group is also a strong activating, ortho-, para-directing substituent due to its ability to donate electron density through resonance. youtube.com It directs electrophiles to the C3 and C5 positions.
Methanesulfonyl Group (-SO₂CH₃): This group is strongly electron-withdrawing and acts as a deactivating, meta-directing group. smolecule.com It directs incoming electrophiles to the C4 (occupied) and C6 positions.
The cumulative effect is a competition between these directing influences. The most activated positions are those favored by the powerful -NH₂ and -OCH₃ groups. Electrophilic attack is therefore anticipated at positions C3, C5, and C6. The C6 position benefits from the directing effects of both the amino and methanesulfonyl groups. In related systems, such as N-(3-amino-4-methoxyphenyl)methanesulfonamide, nitration has been shown to occur at the C5 position, highlighting the strong directing effect of the methoxy group to its ortho position. The precise outcome can be influenced by the steric bulk of the incoming electrophile and the reaction conditions. For instance, substitution at C3 may be sterically hindered by the adjacent methanesulfonyl and methoxy groups.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Position | Directing Effect of -NH₂ (at C1) | Directing Effect of -OCH₃ (at C4) | Directing Effect of -SO₂CH₃ (at C2) | Overall Likelihood |
|---|---|---|---|---|
| C3 | - | ortho (Activating) | - | Possible, but may be sterically hindered |
| C5 | - | ortho (Activating) | - | Favored |
| C6 | ortho (Activating) | - | meta (Deactivating) | Favored |
The kinetics of electrophilic aromatic substitution are profoundly influenced by the nature of the substituents on the aniline (B41778) ring. cdnsciencepub.com
Intermediate Stability: The rate-determining step in most EAS reactions is the formation of a positively charged intermediate known as the arenium ion or sigma complex. researchgate.netcdnsciencepub.com The stability of this intermediate is key to the reaction's kinetics. For substitution at the C6 position (ortho to the amine) and C5 position (ortho to the methoxy group), the positive charge in the arenium ion can be delocalized onto the nitrogen and oxygen atoms, respectively, through resonance. This provides substantial stabilization and lowers the activation energy for the reaction pathway. youtube.com Kinetic studies on substituted anilines reacting with electrophiles like 4,6-dinitrobenzofuroxan (DNBF) have shown that bond formation is largely the rate-determining step. cdnsciencepub.comresearchgate.net
Nucleophilic Reactivity of the Amine Functionality
The lone pair of electrons on the nitrogen atom of the primary amine group makes it a potent nucleophile, capable of participating in a wide array of chemical transformations.
The amino group readily reacts with various electrophiles to form new nitrogen-carbon and nitrogen-sulfur bonds.
Acylation: The amine undergoes facile acylation with acyl chlorides or anhydrides in the presence of a base to yield stable amides. A key reaction in this class is sulfonylation, where reaction with sulfonyl chlorides like methanesulfonyl chloride produces the corresponding sulfonamide. wikipedia.org This transformation is often used to protect the amine group or to introduce the sulfonamide moiety, which is a common pharmacophore.
Alkylation: Direct alkylation of the amine with alkyl halides can be challenging to control, often leading to mixtures of mono- and di-alkylated products. Reductive alkylation, which involves condensation with an aldehyde or ketone followed by reduction of the resulting imine, is a more controlled method for introducing alkyl groups.
Arylation: The amine can act as a nucleophile in SₙAr reactions, displacing a leaving group from an electron-deficient aromatic ring. thieme-connect.com Furthermore, it is a suitable substrate for transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form diarylamines, although this typically involves coupling an amine with an aryl halide.
Table 2: Representative Transformations of the Amine Functionality
| Transformation | Reagent Class | Product Type | General Conditions |
|---|---|---|---|
| Acylation | Acyl Halides (e.g., Acetyl Chloride) | Amide | Base (e.g., Pyridine, Triethylamine) |
| Sulfonylation | Sulfonyl Chlorides (e.g., Methanesulfonyl Chloride) | Sulfonamide | Base (e.g., Pyridine) wikipedia.org |
| Reductive Alkylation | Aldehyde/Ketone, then Reducing Agent (e.g., NaBH₃CN) | Secondary/Tertiary Amine | Acidic or neutral pH |
| Nucleophilic Aromatic Substitution (SₙAr) | Electron-deficient Aryl Halide | Diarylamine | Polar aprotic solvent (e.g., DMSO) thieme-connect.com |
The nucleophilic amine is a key functional group for the synthesis of various heterocyclic systems through condensation and subsequent cyclization reactions.
Condensation Reactions: The primary amine can condense with aldehydes and ketones to form imines or Schiff bases. mdpi.com For example, the reaction of p-methoxyaniline with 3,4-dimethoxybenzaldehyde (B141060) in refluxing ethanol (B145695) proceeds in high yield to form the corresponding imine. mdpi.com These imines are versatile intermediates themselves, susceptible to nucleophilic attack or reduction.
Cyclization Reactions: The aniline moiety is a common precursor for building heterocyclic rings. For instance, N-(2-alkynyl)anilines can undergo electrophilic cyclization to produce substituted quinolines. nih.gov In another example, an imine formed from a substituted aniline can react with a ketene (B1206846) in a [2+2] cycloaddition to form a β-lactam ring. mdpi.com These reactions leverage the nucleophilicity of the amine nitrogen to initiate ring closure, providing access to complex molecular architectures. sioc-journal.cnmdpi.com
Transformations Involving the Sulfonyl Group
The methanesulfonyl group is generally considered to be chemically robust and inert, making its transformation challenging. researchgate.net It is often employed as a stable, electron-withdrawing substituent in medicinal chemistry. However, under specific conditions, it can participate in certain reactions.
Desulfonylation: In the context of transition-metal catalysis, the sulfonyl group can sometimes act as a leaving group in desulfonylative cross-coupling reactions. researchgate.net These processes, which proceed via the elimination of sulfur dioxide, allow for the formation of new carbon-carbon bonds, effectively replacing the C-S bond.
Reduction: The reduction of a sulfone to a sulfide (B99878) is a difficult transformation requiring strong reducing agents, such as lithium aluminum hydride, under harsh conditions.
Reactions of the Sulfonyl Methyl Protons: The protons on the methyl group attached to the sulfonyl function are weakly acidic. Strong bases can deprotonate this position to generate a sulfonyl-stabilized carbanion. This carbanion can then react with electrophiles, such as aldehydes in reactions analogous to the Horner–Wadsworth–Emmons olefination, to form alkenes. nih.gov
Table of Mentioned Compounds
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4,6-dinitrobenzofuroxan |
| N-(3-amino-4-methoxyphenyl)methanesulfonamide |
| Benzene (B151609) |
| Nitrobenzene |
| Aniline |
| Anisole |
| Methanesulfonyl chloride |
| p-methoxyaniline |
| 3,4-dimethoxybenzaldehyde |
| N-(2-alkynyl)anilines |
| Quinolines |
| β-lactam |
| Sulfur dioxide |
| Lithium aluminum hydride |
Reductive and Oxidative Modifications of the Sulfone Moiety
The sulfone group is generally characterized by its high stability. However, under specific conditions, it can undergo transformations.
Reductive Modifications: The reduction of the methylsulfonyl group in this compound can lead to the formation of the corresponding methylthio group. This transformation significantly alters the electronic properties of the molecule, as the sulfone's strong electron-withdrawing nature is replaced by the less withdrawing (or even slightly donating) character of a thioether.
Oxidative Modifications: The sulfone moiety in this compound represents the highest oxidation state of sulfur. Therefore, it is generally resistant to further oxidation. Any oxidative reactions involving this molecule would likely target other parts of the molecule, such as the aromatic ring or the amino group, depending on the reaction conditions.
A summary of potential modifications is presented in the table below.
| Modification | Reagent/Condition | Product Moiety |
| Reduction | Strong reducing agents | -S-CH₃ (Methylthio) |
| Oxidation | Oxidizing agents | No reaction at sulfone |
Role of the Sulfonyl Group in Directing Specific Organic Reactions
The methanesulfonyl group plays a crucial role in directing the regioselectivity and reactivity of this compound in various organic reactions.
The powerfully electron-withdrawing nature of the sulfonyl group enhances the electrophilicity of the aromatic ring, which facilitates nucleophilic aromatic substitution reactions. This group also influences the orientation of incoming electrophiles in electrophilic aromatic substitution reactions. Due to the presence of the activating amino and methoxy groups, the directing effects can be complex. However, the sulfonyl group's influence is significant in reactions such as aminations and aryl couplings.
In the context of related compounds, sulfonamide groups have been shown to act as directing groups in C-H functionalization reactions, catalyzed by transition metals like rhodium. researchgate.net While this is a sulfonamide and not a sulfone, it highlights the capacity of sulfur-based functional groups to direct reactions.
Mechanistic Pathway Elucidation for Key Transformations
Understanding the detailed mechanisms of reactions involving this compound is crucial for optimizing reaction conditions and achieving desired products. This involves a combination of spectroscopic, kinetic, and isotopic labeling studies.
Spectroscopic Monitoring of Reaction Intermediates
The identification of transient intermediates is key to elucidating reaction mechanisms. Various spectroscopic techniques can be employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR techniques are powerful tools for characterizing the structure of reactants, products, and stable intermediates. rug.nl For instance, in related syntheses, 2D NMR experiments have been used to confirm the position of substitution on an aromatic ring. d-nb.info
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups. For example, the characteristic stretches of the S=O bonds in the sulfonyl group can be monitored throughout a reaction to observe its transformation. mdpi.com
UV-Visible Spectroscopy: The progress of a reaction can be monitored using a diode array detector (DAD) to measure the UV absorbance of the reaction mixture over time. rsc.org This can help in identifying the formation and decay of intermediates that have distinct chromophores.
The following table summarizes the application of spectroscopic techniques:
| Spectroscopic Technique | Application |
| NMR (1D and 2D) | Structural elucidation of intermediates and products. rug.nld-nb.info |
| IR | Monitoring changes in functional groups, like the sulfonyl group. mdpi.com |
| UV-Vis | Tracking the concentration of reactants, intermediates, and products. rsc.org |
Kinetic Studies for Reaction Rate Determination
Kinetic studies provide quantitative information about the rates of chemical reactions and the factors that influence them, offering insights into the reaction mechanism. mt.com The rate of a reaction involving this compound can be determined by monitoring the change in concentration of the reactant or a product over time. libretexts.org
The data obtained from such experiments can be used to determine the rate law, the reaction order with respect to each reactant, and the rate constant. upi.edu For complex reactions, methods like stopped-flow analysis can be used to study the kinetics of rapid reaction steps. nih.gov The effect of temperature on the reaction rate can also be studied to determine the activation energy of the reaction. eolss.net
Isotopic Labeling Experiments
Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms or functional groups through a reaction. In reactions involving this compound, isotopes of carbon (¹³C), hydrogen (²H or D), nitrogen (¹⁵N), or oxygen (¹⁸O) could be incorporated into the molecule.
Applications of 2 Methanesulfonyl 4 Methoxyaniline As a Synthetic Building Block
Precursor in the Synthesis of Complex Organic Molecules
The strategic placement of functional groups in 2-Methanesulfonyl-4-methoxyaniline makes it a valuable precursor for the assembly of intricate molecular frameworks.
Construction of Heterocyclic Scaffolds
Heterocyclic compounds are a cornerstone of medicinal chemistry and drug discovery, and this compound provides a key starting point for their synthesis. mdpi.comopenaccessjournals.com The presence of the amino group allows for its participation in various cyclization reactions to form nitrogen-containing heterocycles. kyoto-u.ac.jp
Quinolines: Quinolines are a class of heterocyclic compounds with a wide range of pharmacological activities. jptcp.commdpi.com The synthesis of quinoline (B57606) derivatives can be achieved through various methods, including the Friedländer synthesis, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. mdpi.comorganic-chemistry.org While direct synthesis of quinolines from this compound is not explicitly detailed in the provided results, its aniline (B41778) moiety is a key component in many named reactions for quinoline synthesis, such as the Skraup-Doebner-Von Miller reaction. jptcp.com The substituents on the aniline ring can significantly influence the reaction's regioselectivity and yield. nih.gov
Pyrimidines: Pyrimidines are another important class of nitrogen-containing heterocycles. The synthesis of pyrimidine (B1678525) derivatives can be accomplished through various cycloaddition reactions. mdpi.com For instance, 4,6-Dimethoxy-2-(methylsulfonyl)pyrimidine can be prepared from the oxidation of 2-methylthio-4,6-dimethoxypyrimidine and is used in the synthesis of other pyrimidine derivatives. chemicalbook.comgoogle.com This highlights the utility of the methanesulfonyl group in pyrimidine chemistry.
Triazoles: 1,2,3-Triazoles have gained significant attention in medicinal chemistry due to their wide range of biological activities. acs.orgmdpi.com The synthesis of triazoles often involves the copper-catalyzed azide-alkyne cycloaddition (CuAAC). acs.org While a direct synthesis of a triazole from this compound is not explicitly described, the synthesis of piperazine (B1678402) fused triazoles has been reported using 4-methoxyaniline as a starting material. niscpr.res.in This suggests the potential for this compound to be utilized in similar synthetic strategies. google.com
Formation of Polyfunctionalized Aromatic Systems
The distinct electronic properties of the methoxy (B1213986) and methanesulfonyl groups on the aniline ring of this compound allow for the regioselective introduction of other functional groups, leading to the formation of polyfunctionalized aromatic systems. researchgate.net These highly substituted aromatic compounds can serve as versatile intermediates for the synthesis of more complex target molecules. The presence of both electron-donating and electron-withdrawing groups can direct incoming electrophiles or nucleophiles to specific positions on the aromatic ring.
Role in Medicinal Chemistry Research as a Synthetic Intermediate
The utility of this compound extends significantly into the realm of medicinal chemistry, where it serves as a crucial intermediate in the design and synthesis of novel therapeutic agents. louisville.edu
Design and Synthesis of Advanced Ligands and Organocatalysts
The structural framework of this compound is incorporated into the design of advanced ligands for metal catalysis and organocatalysts for asymmetric synthesis. mdpi.com
Ligands: The amino group of this compound can be readily modified to create bidentate or polydentate ligands capable of coordinating with various metal centers. These metal complexes can exhibit catalytic activity in a range of organic transformations. For example, Schiff bases derived from 4-methoxyaniline and salicylaldehyde (B1680747) have been used to synthesize lanthanide(III) complexes. jocpr.com
Organocatalysts: Organocatalysis has emerged as a powerful tool in asymmetric synthesis. mdpi.comscienceopen.com Chiral organocatalysts derived from amino acids or other chiral sources can be used to control the stereochemical outcome of a reaction. researchgate.netnih.gov While no specific organocatalysts derived directly from this compound were found, the aniline moiety is a common feature in many organocatalyst designs. unl.pt
Preparation of Scaffolds for Structure-Activity Relationship Studies (SAR)
Structure-Activity Relationship (SAR) studies are fundamental to the drug discovery process, aiming to understand how the chemical structure of a compound influences its biological activity. gardp.orgoncodesign-services.com By systematically modifying a lead compound, medicinal chemists can optimize its potency, selectivity, and pharmacokinetic properties. collaborativedrug.comdundee.ac.uk this compound provides a versatile scaffold for such studies. nih.gov The ability to introduce a variety of substituents at different positions on the aromatic ring allows for the exploration of a wide chemical space and the elucidation of key structural features required for biological activity.
Utilization in Materials Science Research (as a monomer/intermediate only)
The application of this compound also extends to materials science, where it can be utilized as a monomer or an intermediate in the synthesis of functional materials. The presence of the reactive amino group allows for its incorporation into polymer chains through polymerization reactions. The resulting polymers, bearing methoxy and methanesulfonyl groups, may exhibit interesting properties, such as thermal stability, conductivity, or specific recognition capabilities, making them suitable for various applications in advanced materials.
Precursor for Advanced Polymer Monomers
The presence of a reactive amine group on the aromatic ring allows this compound to act as a monomer unit in the synthesis of advanced polymers like polyanilines and Covalent Organic Frameworks (COFs).
Polyaniline (PANI) and its derivatives are a class of conducting polymers known for their straightforward synthesis, environmental stability, and tunable electrical properties. The general synthesis involves the oxidative polymerization of aniline monomers. physicsjournal.in The properties of the resulting polymer can be finely tuned by introducing substituents onto the aniline ring. researchgate.net The incorporation of this compound as a monomer would yield a substituted polyaniline. The methoxy (-OCH₃) and methanesulfonyl (-SO₂CH₃) groups would influence the polymer's solubility, processability, and electronic characteristics. Specifically, the bulky methanesulfonyl group could increase the solubility of the polymer in common organic solvents, a common challenge in the processing of rigid-rod polymers like PANI.
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers constructed from organic building blocks linked by strong covalent bonds. wikipedia.orgmdpi.com Their ordered, porous structures make them suitable for applications in gas storage, catalysis, and sensing. mdpi.com The synthesis of COFs often relies on dynamic covalent chemistry, such as the formation of imine bonds between aldehyde and amine monomers. nih.gov Aniline derivatives are common building blocks for these frameworks. However, the reactivity of amine monomers can be reduced by the presence of strong electron-withdrawing groups, such as the sulfonyl group in this compound, which can present a synthetic challenge. nih.gov
Below is a table summarizing potential polymerization reactions involving this compound.
| Polymer Type | Reaction | Potential Role of this compound | Expected Influence of Substituents |
| Substituted Polyaniline | Oxidative Polymerization | Monomer | -SO₂CH₃ group may enhance solubility. -OCH₃ and -SO₂CH₃ groups modify electronic properties and conductivity. |
| Covalent Organic Framework (COF) | Imine Condensation (with a di- or trialdehyde co-monomer) | Amine-containing building block (e.g., C₂ or C₃ symmetry) | -SO₂CH₃ and -OCH₃ groups would functionalize the pore walls of the COF, influencing its adsorptive and catalytic properties. |
Intermediate in the Synthesis of Functional Dyes or Optoelectronic Materials
The structure of this compound is analogous to precursors used in the synthesis of functional dyes and materials for optoelectronic applications, such as hole-transport materials (HTMs) for perovskite solar cells.
Functional Dyes Azo dyes, characterized by the R−N=N−R′ functional group, are a major class of synthetic colorants. Their synthesis typically involves the diazotization of a primary aromatic amine, followed by a coupling reaction with an electron-rich partner. The amine group on this compound can be readily converted into a diazonium salt. This salt can then be coupled with various compounds (like phenols, anilines, or other active methylene (B1212753) compounds) to produce a wide range of azo dyes.
The color and properties of the resulting dye are heavily influenced by the substituents on the aromatic rings. The methanesulfonyl group (-SO₂CH₃) acts as an auxochrome (a color-assisting group) and is a strong electron-withdrawing group, which can shift the absorption spectrum of the dye to longer wavelengths (a bathochromic shift), potentially resulting in deeper colors. A recent study demonstrated the synthesis of an azo dye from the related compound 2-methoxyaniline and guanine, highlighting the feasibility of this reaction pathway. impactfactor.org
Optoelectronic Materials In the field of optoelectronics, organic materials are increasingly used in devices like organic light-emitting diodes (OLEDs) and perovskite solar cells. mdpi.comresearchgate.net Hole-transport materials (HTMs) are a critical component of perovskite solar cells, facilitating the efficient extraction of positive charge carriers. mdpi.com Many high-performance HTMs are based on a triphenylamine (B166846) core, often featuring methoxy-substituted aniline groups. rsc.orgmdpi.com These methoxy groups are known to be important for the material's electronic properties and performance. justia.com
This compound can serve as a key intermediate in the synthesis of such complex organic molecules. Through reactions like Buchwald-Hartwig amination, it can be coupled with other aromatic units to build up the larger, conjugated structures required for hole transport. The presence of the electron-withdrawing sulfonyl group could be used to fine-tune the highest occupied molecular orbital (HOMO) energy level of the final material, which is a critical parameter for efficient charge transfer in a solar cell device. rsc.org
The table below outlines the potential synthesis and function of materials derived from this compound.
| Material Class | Synthetic Route | Role of this compound | Potential Function/Property |
| Azo Dyes | Diazotization, followed by Azo Coupling | Diazo component precursor | The -SO₂CH₃ group acts as an auxochrome, modifying the dye's color and fastness properties. |
| Hole-Transport Materials (HTMs) | Buchwald-Hartwig Amination, Suzuki Coupling, etc. | Building block for larger conjugated systems | The methoxy and methanesulfonyl groups help tune the HOMO energy level and solubility of the final HTM for use in optoelectronic devices. |
Advanced Analytical and Spectroscopic Methodologies for Structural Elucidation of 2 Methanesulfonyl 4 Methoxyaniline
The definitive structural confirmation and detailed characterization of 2-Methanesulfonyl-4-methoxyaniline rely on a suite of advanced analytical and spectroscopic techniques. These methodologies provide unambiguous evidence of the compound's molecular formula, connectivity, and the spatial arrangement of its atoms, and offer insights into its solid-state and functional group characteristics.
Theoretical and Computational Chemistry Studies on 2 Methanesulfonyl 4 Methoxyaniline
Electronic Structure and Molecular Orbital Analysis
The electronic characteristics of 2-Methanesulfonyl-4-methoxyaniline are governed by the interplay of the electron-donating amino (-NH₂) and methoxy (B1213986) (-OCH₃) groups and the electron-withdrawing methanesulfonyl (-SO₂CH₃) group attached to the aromatic ring.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. scispace.comresearchgate.netarxiv.orgnsf.gov For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G**, can be employed to determine its optimized geometry and various electronic properties in the ground state. scispace.com
Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound
| Property | Hypothetical Value | Description |
| Optimized Geometry | ||
| C-N Bond Length | ~1.40 Å | The bond connecting the amino group to the aromatic ring. This value is typical for anilines and reflects partial double bond character due to electron delocalization. |
| C-S Bond Length | ~1.77 Å | The bond connecting the sulfonyl group to the aromatic ring. |
| S=O Bond Length | ~1.45 Å | The double bonds within the sulfonyl group. |
| C-O Bond Length | ~1.36 Å | The bond connecting the methoxy group to the aromatic ring, showing some double bond character. |
| Electronic Properties | ||
| Dipole Moment | ~4-6 D | The overall polarity of the molecule, arising from the vector sum of individual bond dipoles. The significant value is due to the strong electron-withdrawing and -donating groups. researchgate.net |
| Mulliken Atomic Charges | ||
| Nitrogen (Amino) | Negative | The nitrogen atom of the amino group is expected to have a negative Mulliken charge due to its high electronegativity and the electron-donating nature of the group. researchgate.netresearchgate.netwikipedia.org |
| Sulfur (Sulfonyl) | Positive | The sulfur atom in the methanesulfonyl group is expected to carry a significant positive charge due to the high electronegativity of the attached oxygen atoms. |
| Oxygen (Methoxy) | Negative | The oxygen atom of the methoxy group will have a negative charge due to its electronegativity. |
| Oxygen (Sulfonyl) | Negative | The oxygen atoms of the sulfonyl group will bear substantial negative charges. |
Note: These values are illustrative and based on typical data for similarly substituted aromatic compounds. Specific experimental or higher-level computational studies are required for precise values.
Aromaticity and Electronic Delocalization Studies
The aromaticity of the benzene (B151609) ring in this compound is influenced by its substituents. Aromaticity can be quantified using indices such as the Harmonic Oscillator Model of Aromaticity (HOMA). nih.govdiva-portal.orgchem8.org The HOMA index is based on the deviation of bond lengths from an ideal aromatic system. A value close to 1 indicates high aromaticity, while lower values suggest a decrease in aromatic character.
For this compound, the competing electronic effects of the substituents are expected to cause some bond length alternation, which would be reflected in the HOMA value. Studies on other substituted aromatic systems show that strong electron-donating and electron-withdrawing groups can slightly decrease the aromaticity of the ring. researchgate.net
Electronic delocalization, or the spreading of electron density over the molecule, is significant in this compound. The lone pair of electrons on the amino and methoxy groups can delocalize into the aromatic ring, while the sulfonyl group withdraws electron density. This delocalization is crucial for the molecule's reactivity and its ability to participate in intermolecular interactions.
Conformational Analysis and Intermolecular Interactions
The three-dimensional structure and the way molecules of this compound interact with each other are determined by its conformational flexibility and the presence of functional groups capable of forming non-covalent bonds.
Potential Energy Surface (PES) Scans for Conformational Landscapes
The conformation of this compound is primarily defined by the rotation around the C-S, C-N, and C-O bonds. A Potential Energy Surface (PES) scan is a computational technique used to explore the energy of the molecule as a function of one or more of these rotational angles (dihedral angles). scispace.comcam.ac.ukdergipark.org.trskku.educolostate.edu By systematically changing these angles and calculating the energy at each step, a conformational landscape can be mapped, identifying low-energy conformers (stable structures) and the energy barriers between them.
Computational Modeling of Hydrogen Bonding and π-π Stacking Interactions
The functional groups in this compound allow for a variety of intermolecular interactions that are critical in its solid-state structure and its interactions with other molecules.
Hydrogen Bonding: The amino group (-NH₂) can act as a hydrogen bond donor, while the oxygen atoms of the methoxy (-OCH₃) and methanesulfonyl (-SO₂CH₃) groups can act as hydrogen bond acceptors. Computational models can predict the geometry and strength of these hydrogen bonds. Studies on aromatic sulfonamides have shown that the sulfonyl oxygens are effective hydrogen bond acceptors. scirp.org It is also known that methoxy groups can participate in weaker hydrogen bonds. mdpi.com
π-π Stacking Interactions: The aromatic ring of this compound can engage in π-π stacking interactions with other aromatic systems. dergipark.org.trresearchgate.netsdu.dkbeilstein-journals.orgacs.org These interactions are a result of electrostatic and dispersion forces between the electron clouds of the aromatic rings. The substitution pattern of the ring influences the nature of these interactions. The electron-rich character of the ring, enhanced by the amino and methoxy groups, and the electron-withdrawing nature of the sulfonyl group create a polarized π-system that can favor specific stacking arrangements, such as offset-stacked or T-shaped geometries, over a simple face-to-face arrangement. researchgate.net
Reaction Pathway Modeling and Transition State Analysis
Computational chemistry can be used to model the mechanisms of chemical reactions involving this compound. This involves identifying the reactants, products, and any intermediates, as well as locating the transition state (TS) for each step of the reaction. The transition state is the highest energy point along the reaction coordinate and determining its structure and energy is key to understanding the reaction's feasibility and kinetics. nih.govrsc.orgacs.org
For instance, the sulfonylation of anilines is a common reaction. cam.ac.ukacs.orgniscpr.res.inresearchgate.net DFT calculations can be used to model the reaction pathway of such a process, providing insights into the mechanism, such as whether it proceeds via an electrophilic aromatic substitution or another pathway. The calculations would involve optimizing the geometries of the reactants, the transition state, and the products, and calculating the activation energy barrier.
Similarly, reactions involving the amino group, such as diazotization, can be modeled. scispace.com The presence of the methoxy and methanesulfonyl groups will influence the reactivity of the aniline (B41778) and the stability of any intermediates or transition states. For example, the electron-donating groups would activate the ring towards electrophilic attack, while the sulfonyl group would deactivate it. Computational modeling can quantify these effects and predict the most likely reaction outcomes.
Computational Prediction of Reaction Mechanisms and Energy Barriers
Computational chemistry is instrumental in mapping the pathways of chemical reactions, identifying transition states, and quantifying the energy barriers that control reaction rates. For aromatic compounds like this compound, a key reaction type is Nucleophilic Aromatic Substitution (SNAr). Theoretical models, particularly those based on Density Functional Theory (DFT), are frequently used to explore these mechanisms in detail.
The process involves modeling the interaction between the substrate (this compound) and a nucleophile. DFT calculations, using functionals such as M06-2x or B3LYP with appropriate basis sets (e.g., 6-31g+(d,p)), can determine the thermodynamic and kinetic parameters of the reaction. researchgate.net The primary goal is to locate the transition state (TS)—the highest energy point along the reaction coordinate—and calculate its energy relative to the reactants. This energy difference is the activation energy (ΔG‡ or Ea), which is the critical barrier that must be overcome for the reaction to proceed. mdpi.com
In the context of this compound, computational models can predict how the electron-donating methoxy group (-OCH₃) and the powerful electron-withdrawing methanesulfonyl group (-SO₂CH₃) influence the regioselectivity of a nucleophilic attack. Calculations of the Lowest Unoccupied Molecular Orbital (LUMO) coefficients can reveal which carbon atoms on the aromatic ring are most electrophilic and thus more susceptible to attack. mdpi.com A higher LUMO coefficient on a particular carbon suggests it is a more favorable site for the reaction. mdpi.com This allows for the prediction of which leaving group, if any, would be displaced and what the major product of the reaction would be.
The table below illustrates the type of data that can be generated from a DFT study on a hypothetical SNAr reaction involving an aniline derivative.
| Reaction Step | Description | Calculated Activation Energy (ΔG‡) (kcal/mol) | Rate-Limiting Step |
|---|---|---|---|
| Step 1: Nucleophilic Attack | Formation of the Meisenheimer complex intermediate. | 18.5 | Yes |
| Step 2: Leaving Group Departure | Decomposition of the intermediate to form the final product. | 5.2 | No |
This table is illustrative and represents typical values obtained from DFT calculations on SNAr reactions of similar aromatic compounds. researchgate.netmdpi.com
Derivatives, Analogues, and Structure Reactivity Relationships Based on 2 Methanesulfonyl 4 Methoxyaniline
Synthesis of Substituted 2-Methanesulfonyl-4-methoxyaniline Analogues
The synthesis of analogues of this compound can be systematically approached by modifying the substituents on the aromatic ring or by derivatizing the existing amino and sulfonyl functional groups.
Modifications to the aromatic ring of this compound allow for the fine-tuning of its electronic and steric properties. Standard electrophilic aromatic substitution reactions can introduce additional functional groups, with the positions of substitution being directed by the existing methoxy (B1213986), amino, and methanesulfonyl groups. The electron-donating methoxy and amino groups generally direct incoming electrophiles to the ortho and para positions, while the electron-withdrawing methanesulfonyl group directs to the meta position. The regioselectivity of such reactions is often a result of the combined directing effects of all substituents.
For instance, the sulfonation of 2-methoxyaniline derivatives typically occurs at the 4-position relative to the methoxy group due to strong electronic directing effects, which facilitates regioselective synthesis. Furthermore, the introduction of various alkyl and aryl substituents on the aromatic ring has been shown to be well-tolerated in the synthesis of related sulfone-containing compounds.
A general strategy for creating substituted aryl amines involves a benzannulation protocol using a Michael-Aldol reaction of β-keto sulfones with enones, followed by condensation with amines. This method allows for the preparation of a variety of substituted aryl amines.
The amino and sulfonyl groups of this compound are primary sites for derivatization, leading to a diverse array of analogues with potentially altered biological activities and chemical properties.
The primary amino group can undergo a variety of transformations. Acylation of the amino group is a common strategy, not only to introduce new functionalities but also as a protective measure in subsequent reactions like sulfonation to prevent unwanted side reactions and improve yields. The aniline (B41778) nitrogen can also be reacted to form amino acid derivatives or coupled with sulfonyl halides to yield the corresponding sulfonamides. researchgate.net Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful methods for the arylation of primary and secondary amines, offering high yields and tolerance for various functional groups. researchgate.net
The methanesulfonyl group can also be a point of modification. While the sulfonyl group itself is generally stable, its precursor, the sulfide (B99878), can be oxidized to the corresponding sulfoxide (B87167) or sulfone. This oxidation is a common and fundamental method for the synthesis of sulfones. thieme-connect.com The choice of oxidizing agent and reaction conditions can allow for selective oxidation to either the sulfoxide or the sulfone.
| Derivatization Reaction | Functional Group | Reagents and Conditions | Product Type |
| Acylation | Amino | Acyl chloride/anhydride, base | Amide |
| Sulfonylation | Amino | Sulfonyl chloride, base | Sulfonamide |
| Buchwald-Hartwig Amination | Amino | Aryl halide, Palladium catalyst, base | N-Aryl amine |
| Oxidation | Sulfide (precursor) | Oxidizing agent (e.g., H₂O₂) | Sulfoxide/Sulfone |
Comparative Reactivity Studies of Analogues
The reactivity of this compound analogues is significantly influenced by the electronic and steric nature of their substituents. Comparative studies of these analogues provide valuable insights into their reaction mechanisms and help in the design of molecules with desired properties.
Quantitative Structure-Reactivity Relationship (QSRR) studies aim to correlate the chemical structure of a series of compounds with their measured reactivity. For aniline and aromatic sulfone derivatives, QSRR models have been developed to predict various properties, including toxicity and lipophilicity. nih.govnih.gov
In studies of aniline derivatives, descriptors such as the Barysz matrix, hydrophilicity factor, and Moriguchi octanol-water partition coefficient have been used to model lipophilicity. nih.gov For the reactivity of aromatic sulfones in reduction reactions, the energy of the lowest unoccupied molecular orbital (ELUMO) has been shown to be a key descriptor, with good correlations observed within specific classes of compounds. nih.gov A study on the reactivity of 2-sulfonylpyrimidines demonstrated a predictable SNAr reactivity with thiols, spanning over nine orders of magnitude, which could be fine-tuned by modifying the heterocyclic core and the leaving group. nih.govacs.org Such QSRR models can be powerful tools for predicting the reactivity of novel this compound analogues.
| QSAR Model Type | Predicted Property | Key Descriptors |
| Multiple Linear Regression (MLR) | Lipophilicity of anilines | Barysz matrix (SEigZ), Hydrophilicity factor (Hy), MLOGP |
| Univariate QSAR | Reduction rates of sulfones | ELUMO |
| SNAr Reactivity Model | Reactivity of sulfonylpyrimidines | Electronic properties of heterocyclic core and leaving group |
The interplay of steric and electronic effects of the substituents on the aromatic ring and the functional groups dictates the reaction outcomes of this compound analogues. The electron-donating methoxy group (-OCH₃) and the amino group (-NH₂) increase the electron density of the aromatic ring, making it more susceptible to electrophilic attack. Conversely, the electron-withdrawing methanesulfonyl group (-SO₂CH₃) decreases the electron density.
In nucleophilic aromatic substitution (SNAr) reactions, the presence of strong electron-withdrawing groups is crucial for activating the aromatic ring towards nucleophilic attack. The methanesulfonyl group in this compound serves this purpose. The position of substitution on the aromatic ring also has a significant impact. For instance, in the reaction of substituted anilines, ortho-substituents can cause considerable steric hindrance, leading to a reduction in reactivity.
The electronic effects of substituents on the aniline ring also play a critical role. Electron-withdrawing groups on the aniline ring generally decrease the rates of reactions where the aniline acts as a nucleophile.
Advanced Synthetic Methodologies for Related Aromatic Sulfone and Amine Scaffolds
The synthesis of aromatic sulfones and amines, the core functionalities of this compound, has been significantly advanced through modern synthetic methods that offer improved efficiency, selectivity, and functional group tolerance.
For the synthesis of aromatic sulfones, beyond the classical oxidation of sulfides and Friedel-Crafts-type reactions, several newer methods have emerged. thieme-connect.comresearchgate.net These include metal-catalyzed coupling reactions of sulfinate salts with aryl halides and C-H functionalization approaches. thieme-connect.comthieme-connect.com Three-component reactions utilizing sulfur dioxide surrogates have also gained prominence as a direct and efficient way to construct sulfones. thieme-connect.com Visible light photocatalysis has been employed for the direct sulfonylation of aniline derivatives with sulfinate salts under mild conditions.
The synthesis of aromatic amines has also seen significant progress. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has become a method of choice for forming C-N bonds with a broad substrate scope and mild reaction conditions. fishersci.it Other modern techniques include enzyme-catalyzed synthesis and microwave-assisted synthesis, which can offer high selectivity and reduced reaction times. numberanalytics.com Electrochemical methods are also being explored for the C-H amination of arenes as a more sustainable approach. researchgate.net
Future Research Directions and Emerging Paradigms in 2 Methanesulfonyl 4 Methoxyaniline Research
Integration with Flow Chemistry and Automation for Enhanced Synthesis
The synthesis of fine chemicals and pharmaceutical intermediates is undergoing a paradigm shift, with a move away from traditional batch processing towards continuous flow chemistry. This technology offers significant advantages in terms of safety, scalability, efficiency, and process control. mpg.deresearchgate.net For the synthesis of 2-Methanesulfonyl-4-methoxyaniline and its derivatives, flow chemistry presents an opportunity to overcome challenges associated with hazardous reagents and to improve reaction efficiency. nih.govacs.org
Automated platforms, which combine flow reactors with robotic handling and real-time analysis, can accelerate the optimization of reaction conditions and enable the rapid synthesis of compound libraries for screening purposes. mpg.defluidichem.combeilstein-journals.org For instance, the selective N-monomethylation of anilines has been successfully achieved under continuous flow conditions, demonstrating the technology's potential for precise control over reactions that can be problematic in batch. mit.edu The development of a continuous flow process for synthesizing precursors like aryl sulfonyl chlorides further underscores the feasibility of this approach for key intermediates. researchgate.net The integration of chemoenzymatic steps, such as using immobilized nitroreductases in flow reactors, offers a sustainable and highly selective alternative to traditional hydrogenation methods for producing anilines. nih.govacs.org
Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Anilines and Related Intermediates
| Parameter | Traditional Batch Synthesis | Continuous Flow Synthesis | Reference |
|---|---|---|---|
| Safety | Higher risk with hazardous reagents and exotherms. | Enhanced safety due to small reaction volumes and superior heat transfer. | mpg.demit.edu |
| Scalability | Often challenging and requires process re-development. | More straightforward scaling by running the system for longer periods. | researchgate.net |
| Process Control | Difficult to precisely control temperature, pressure, and mixing. | Precise, automated control over reaction parameters (temperature, pressure, residence time). | syrris.com |
| Efficiency | Can be limited by long reaction times and workup procedures. | Increased throughput, reduced reaction times, and potential for integrated workup. nih.gov | acs.org |
| Reproducibility | Can vary between batches. | High reproducibility and consistency. | mpg.de |
Exploration of Novel Catalytic Systems for its Transformations
The development of novel catalytic systems is crucial for enhancing the efficiency and selectivity of reactions involving this compound. Research into new transition-metal catalysts and organocatalysts can provide milder and more effective routes for transformations such as amination, sulfonylation, and cross-coupling reactions.
Recent advances include the use of palladium, copper, and iridium catalysts for various C-N bond-forming reactions. acs.org For example, palladium-catalyzed amination (Buchwald-Hartwig reaction) is a powerful tool for synthesizing arylamines from aryl halides. researchgate.net Copper-catalyzed hydroamination of alkenes and iridium-catalyzed asymmetric hydroamination represent emerging strategies for amine synthesis with high enantioselectivity. acs.org Furthermore, catalytic methods for the synthesis of sulfonamides from sulfonyl fluorides using organocatalysts like 1-hydroxybenzotriazole (B26582) (HOBt) offer a broad-spectrum alternative to traditional methods that use more reactive sulfonyl chlorides. chemrxiv.org The use of biocatalysts, such as enzymes for reductive amination, is also a growing field that promises sustainable and highly selective chemical production. nih.gov
Table 2: Emerging Catalytic Systems for Transformations of Anilines and Sulfonyl Compounds
| Catalyst System | Reaction Type | Key Advantages | Reference |
|---|---|---|---|
| Palladium(II) Acetate / Ligands | Oxidative Amination | Enables intermolecular C-N bond formation with high regioselectivity. | acs.org |
| Copper / Chiral Ligands (e.g., DTBM-Segphos) | Asymmetric Hydroamination | Provides access to chiral amines from alkenes. | acs.org |
| Iridium / Chiral Ligands (e.g., DTBM-Segphos) | Asymmetric Hydroamination | High yields and excellent enantioselectivities for amine synthesis. | acs.org |
| 1-Hydroxybenzotriazole (HOBt) / Silicon Additives | Amidation of Sulfonyl Fluorides | Broad substrate scope, low catalyst loading, and high efficiency for sulfonamide synthesis. | chemrxiv.org |
| Immobilized Nitroreductase / Co-catalyst (e.g., V₂O₅) | Aromatic Nitro Reduction | Sustainable, highly chemoselective, operates at ambient temperature/pressure. | nih.govacs.org |
| Nickel / Cobalt on Supports (e.g., Al₂O₃) | Reductive Amination | Utilizes non-precious metals for the synthesis of primary amines. | nih.govacs.org |
Advanced Computational Modeling for Predictive Synthesis and Reactivity
Computational chemistry and machine learning are becoming indispensable tools in modern chemical research. For a molecule like this compound, these methods can predict reactivity, guide synthetic planning, and accelerate the discovery of new derivatives with desired properties.
Machine learning models are now being trained on vast reaction databases to predict the outcomes of chemical reactions, including regioselectivity and suitable reaction conditions. researchgate.netnih.gov For electrophilic aromatic substitutions, which are key reactions for functionalizing the aniline (B41778) ring, machine learning models can predict the most reactive site with high accuracy (over 90%), facilitating late-stage functionalization in drug discovery. researchgate.net Similarly, neural networks can recommend catalysts, solvents, and temperatures for specific transformations, reducing the need for extensive empirical screening. nih.gov
Quantum mechanical methods like Density Functional Theory (DFT) are used to investigate electronic structures, frontier molecular orbitals (HOMO-LUMO), and reaction mechanisms. nih.govbohrium.com This allows for the rational design of molecules and the prediction of their properties, such as nonlinear optical (NLO) responses. nih.gov These predictive models can significantly shorten development cycles for new materials and catalysts.
Table 3: Applications of Computational Modeling in Aromatic Compound Research
| Modeling Technique | Application | Predicted Parameter / Outcome | Reference |
|---|---|---|---|
| Machine Learning (Random Forest / Neural Network) | Predictive Synthesis | Regioselectivity of electrophilic aromatic substitution; reaction conditions (catalyst, solvent, temp). | researchgate.netnih.gov |
| Machine Learning (Ensemble Models) | Reaction Prediction | Identifies productive mechanistic steps to predict major products. | neurips.cc |
| Density Functional Theory (DFT) | Electronic Properties | HOMO-LUMO energy gaps, charge distribution, reactivity parameters. | nih.govbohrium.com |
| DFT / Hybrid Models | Reaction Mechanisms | Activation energies for nucleophilic aromatic substitution. | nih.gov |
| Molecular Docking | Bioactivity Prediction | Binding affinity and mode of interaction with biological targets (e.g., enzymes). | fip.org |
Potential for Functional Material Design Through its Derivatives
The unique substitution pattern of this compound, featuring both electron-donating (methoxy, amino) and electron-withdrawing (methanesulfonyl) groups, makes its derivatives promising candidates for the design of novel functional materials. acs.org These materials could find applications in optoelectronics, sensing, and other high-tech fields.
The inherent polarity and potential for charge transfer within derivatives of this scaffold are key attributes for creating materials with significant nonlinear optical (NLO) properties. nih.gov N-sulfonylated benzimidazole (B57391) derivatives, which share structural motifs, have been studied with DFT calculations and shown to be promising NLO materials. nih.gov By modifying the aromatic core of this compound, it is possible to tune the electronic properties and create new dyes, fluorescent probes, or components for organic electronic devices like perovskite solar cells, where sulfonyl-containing polyimides are already being explored. researchgate.net The synthesis of complex heterocyclic systems, such as quinoline-pyrido[2,3-d]pyrimidinones containing methoxy (B1213986) and sulfonyl groups, highlights the versatility of these building blocks in creating larger, functional molecular architectures. nih.gov
Table 4: Potential Functional Materials from this compound Derivatives
| Material Type | Relevant Structural Features | Potential Application | Reference |
|---|---|---|---|
| Nonlinear Optical (NLO) Materials | Donor-π-Acceptor (D-π-A) systems incorporating the substituted aniline core. | Optical switching, frequency conversion in lasers. | nih.gov |
| Fluorescent Probes | Extended conjugated systems with tunable HOMO-LUMO gaps. | Biological imaging, chemical sensing. | bohrium.com |
| Organic Semiconductors | Derivatives with planar, fused aromatic ring systems. | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs). | researchgate.net |
| Specialty Polymers | Incorporation into polyimide or other polymer backbones. | High-performance dielectrics, flexible electronics, electron transport layers. | researchgate.net |
Q & A
Basic: What are the recommended synthetic routes for 2-Methanesulfonyl-4-methoxyaniline, and how can reaction conditions be optimized for yield and purity?
Methodological Answer:
A common synthesis involves sulfonylation of 4-methoxyaniline using methanesulfonyl chloride. Key steps:
- Dissolve 4-methoxyaniline in anhydrous dichloromethane under nitrogen.
- Add methanesulfonyl chloride (1.1 equivalents) dropwise at 0–5°C to minimize side reactions.
- Maintain pH 8–9 using triethylamine to drive the reaction.
- Purify via recrystallization (ethanol/water, 3:1 v/v) to achieve >95% purity.
Optimization factors: stoichiometric control, low temperature, and inert atmosphere. Reference sulfonylation protocols for structurally similar compounds, such as 5-[2-(hydroxyethyl)sulfonyl]-2-methoxyaniline, suggest comparable conditions .
Basic: What spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- 1H NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm, J = 8–10 Hz) due to para-substitution. The methoxy group resonates as a singlet (δ 3.8 ppm), and the sulfonyl group’s methyl protons appear at δ 3.2–3.4 ppm.
- FT-IR : Strong S=O stretching vibrations at 1350–1300 cm⁻¹ (asymmetric) and 1150–1120 cm⁻¹ (symmetric).
- ESI-MS : Expect [M+H]+ at m/z 201.23. Cross-validate with analogs like methylsulfonyl-containing herbicides (e.g., metsulfuron methyl ester) for fragmentation patterns .
Basic: What are the primary safety considerations when handling this compound?
Methodological Answer:
- Engineering Controls : Use a fume hood to prevent inhalation of dust/aerosols.
- PPE : Nitrile gloves, lab coats, and safety goggles.
- Storage : Store in sealed amber glass vials at –20°C under argon to prevent photodegradation and oxidation.
- Spill Management : Neutralize with 5% acetic acid before disposal. Safety protocols align with guidelines for structurally related aniline derivatives .
Advanced: How can researchers resolve contradictions in reported solubility data for this compound?
Methodological Answer:
Contradictions may arise from impurities, polymorphs, or measurement variability. Steps to resolve:
Purity Analysis : Use HPLC (>99% purity threshold) to exclude impurity effects.
Polymorphism Screening : Perform differential scanning calorimetry (DSC) to detect crystalline forms.
Standardized Solubility Tests : Conduct trials at fixed temperatures (e.g., 25°C) with equilibration times ≥24 hours. Compare with structurally similar compounds (e.g., 4-methylsulfonylphenol) for benchmarking .
Advanced: What strategies minimize decomposition during storage or experimental use?
Methodological Answer:
- Stabilizers : Add 0.1% w/w butylated hydroxytoluene (BHT) to inhibit oxidation.
- Photoprotection : Use amber glassware or wrap vessels in aluminum foil.
- Thermal Control : Avoid prolonged exposure to temperatures >30°C.
- Monitoring : Conduct stability studies via HPLC every 3 months. Degradation products (e.g., sulfonic acids) can be identified using LC-MS, as seen in sulfonylurea herbicide studies .
Advanced: How to design kinetic studies for degradation pathways in aqueous environments?
Methodological Answer:
-
Experimental Setup : Vary pH (3–10) and temperature (25–50°C) while monitoring degradation via LC-MS.
-
Kinetic Modeling : Apply pseudo-first-order kinetics:
where is the rate constant.
-
Product Identification : Look for sulfonic acid derivatives (e.g., 4-methoxybenzenesulfonic acid) using high-resolution MS. Reference degradation mechanisms from sulfonamide herbicides .
Advanced: What analytical parameters are critical for HPLC method validation?
Methodological Answer:
- Specificity : Ensure baseline separation from impurities (peak purity >99% via diode array detection).
- Linearity : Calibration curve (50–150% target concentration) with .
- Accuracy/Precision : Spike recovery (98–102%) and RSD <2% (intra-day).
- Mobile Phase : Acetonitrile and phosphate buffer (pH 2.5) at 1.0 mL/min on a C18 column. Methods can be adapted from methylsulfonyl-containing compound analyses .
Advanced: How to address conflicting bioactivity data in pharmacological studies?
Methodological Answer:
- Dose-Response Curves : Test across a wide range (nM to mM) to identify non-linear effects.
- Enzyme Assays : Use recombinant enzymes (e.g., acetolactate synthase) to assess inhibition, referencing sulfonylurea herbicide mechanisms .
- Control for Metabolites : Incubate with liver microsomes to rule out metabolite interference.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
